Oxirane, 2-(2-iodophenyl)-2-methyl-
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Overview
Description
Oxirane, 2-(2-iodophenyl)-2-methyl- is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-iodophenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-(2-iodophenyl)-2-methyl- typically involves the reaction of 2-iodophenyl derivatives with epoxidizing agents. One common method is the reaction of 2-iodophenyl ketones with peracids, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . Another approach involves the use of halohydrin intermediates, which are treated with a base to induce cyclization and form the oxirane ring .
Industrial Production Methods: Industrial production of Oxirane, 2-(2-iodophenyl)-2-methyl- may involve large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Oxirane, 2-(2-iodophenyl)-2-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Oxirane, 2-(2-iodophenyl)-2-methyl- has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its reactivity and ability to form various derivatives.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Oxirane, 2-(2-iodophenyl)-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is strained and highly reactive, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
2-Iodophenol: An aromatic compound with similar iodine substitution but lacking the oxirane ring.
2-(2-Iodophenyl)oxirane: A closely related compound with similar structure but different substituents.
2-Iodophenyl isothiocyanate: Another iodine-substituted compound with different functional groups.
Uniqueness: Oxirane, 2-(2-iodophenyl)-2-methyl- is unique due to the presence of both the oxirane ring and the 2-iodophenyl group. This combination imparts distinct reactivity and versatility in chemical reactions, making it valuable in various synthetic and research applications .
Properties
CAS No. |
144427-99-6 |
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Molecular Formula |
C9H9IO |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2-(2-iodophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9IO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
QIUKBLSSOWJFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2I |
Origin of Product |
United States |
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